molecular formula C9H5Cl2N B193633 4,7-Dichloroquinoline CAS No. 86-98-6

4,7-Dichloroquinoline

Cat. No. B193633
CAS RN: 86-98-6
M. Wt: 198.05 g/mol
InChI Key: HXEWMTXDBOQQKO-UHFFFAOYSA-N
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Patent
US08497284B2

Procedure details

Phosphorus oxychloride (4 mL, 429 mmol) was added to 7-chloro-4-hydroxyquinoline 2.86 g, 15.9 mmol) in a round bottom flask equipped with a reflux condenser. The mixture was heated to reflux for 2 h, then allowed to cool to room temperature. The solution was concentrated in vacuo to a thick oil, then dumped over cracked ice. The resulting solution was neutralized with saturated NaHCO3 (aq). The slurry was filtered and washed with water. The solids were dried under vacuum, afforded 4,7-dichloroquinoline as a white solid (2.79 g, 88.5% yield).
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
2.86 g
Type
reactant
Reaction Step One
Yield
88.5%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[Cl:6][C:7]1[CH:16]=[C:15]2[C:10]([C:11](O)=[CH:12][CH:13]=[N:14]2)=[CH:9][CH:8]=1>>[Cl:3][C:11]1[C:10]2[C:15](=[CH:16][C:7]([Cl:6])=[CH:8][CH:9]=2)[N:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
2.86 g
Type
reactant
Smiles
ClC1=CC=C2C(=CC=NC2=C1)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo to a thick oil
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The solids were dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=NC2=CC(=CC=C12)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.79 g
YIELD: PERCENTYIELD 88.5%
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.